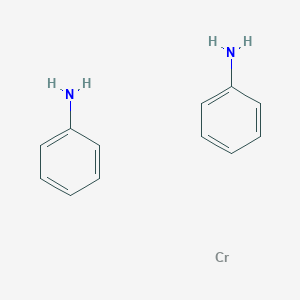
Aniline--chromium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aniline–chromium (2/1) is a coordination compound where aniline, an aromatic amine, is complexed with chromium in a 2:1 ratio
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aniline–chromium (2/1) typically involves the reaction of aniline with a chromium salt, such as chromium(III) chloride. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as: [ 2 \text{C}_6\text{H}_5\text{NH}_2 + \text{CrCl}_3 \rightarrow \text{(C}_6\text{H}_5\text{NH}_2\text{)}_2\text{CrCl}_3 ]
Industrial Production Methods: In an industrial setting, the production of aniline–chromium (2/1) may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions: Aniline–chromium (2/1) can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized, altering the oxidation state and potentially leading to different coordination complexes.
Reduction: The compound can be reduced, affecting the chromium center and the overall stability of the complex.
Substitution: Ligands in the coordination sphere of chromium can be substituted with other ligands, leading to new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation state chromium complexes, while substitution reactions can yield a variety of new coordination compounds.
科学的研究の応用
Aniline–chromium (2/1) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the activation of C-H bonds.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.
Industry: Aniline–chromium (2/1) is used in the production of polymers and as a precursor for other chromium-based materials.
作用機序
The mechanism by which aniline–chromium (2/1) exerts its effects involves the coordination of aniline ligands to the chromium center. This coordination can influence the electronic properties of the chromium, making it more reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
類似化合物との比較
Aniline–iron (2/1): Similar coordination compound with iron instead of chromium.
Aniline–cobalt (2/1): Cobalt-based analog with similar coordination properties.
Aniline–nickel (2/1): Nickel-based coordination compound with comparable reactivity.
Uniqueness: Aniline–chromium (2/1) is unique due to the specific electronic properties imparted by the chromium center
特性
CAS番号 |
659718-72-6 |
|---|---|
分子式 |
C12H14CrN2 |
分子量 |
238.25 g/mol |
IUPAC名 |
aniline;chromium |
InChI |
InChI=1S/2C6H7N.Cr/c2*7-6-4-2-1-3-5-6;/h2*1-5H,7H2; |
InChIキー |
XPYIQQNOPFVLPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
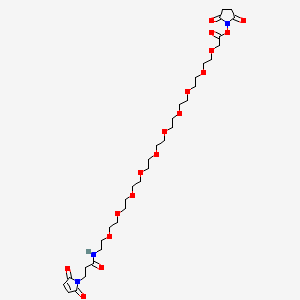
![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
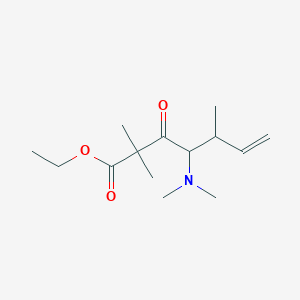
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)
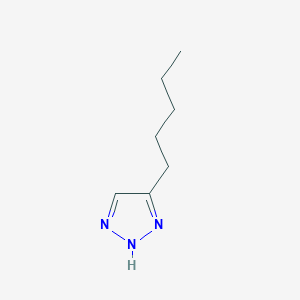

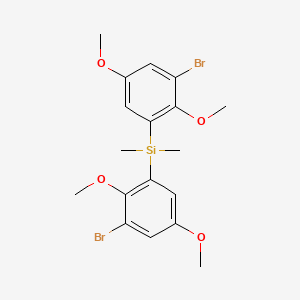
![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)

